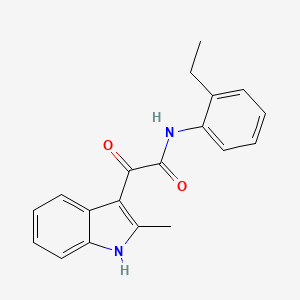
3-(2-bromophenyl)-N-(2,2-di(furan-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromophenyl)-N-(2,2-di(furan-2-yl)ethyl)propanamide, also known as BRD-9424, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Functionalized Furan Derivatives Synthesis : Research demonstrates the synthesis of furan derivatives through various chemical reactions, indicating the potential of 3-(2-bromophenyl)-N-(2,2-di(furan-2-yl)ethyl)propanamide in creating complex organic structures (Metwally, 2007).
- Furan-Based Fluorescent ATRP Initiator : A study highlights the synthesis of a furan-based compound and its application as an efficient fluorescent atom transfer radical polymerization (ATRP) initiator, which could be relevant for the subject compound (Kulai et al., 2016).
Biological and Pharmaceutical Research
- Antifungal Activity : Derivatives of furan have been shown to possess broad-spectrum antifungal activity, especially against Aspergillus spp., suggesting potential biomedical applications for related compounds (Buchta et al., 2004).
- Antibacterial Activities : Research on furan-based carboxamides demonstrates significant antibacterial properties against drug-resistant bacteria, highlighting the therapeutic potential of similar compounds (Siddiqa et al., 2022).
- Cytotoxic Evaluation : Studies on acyl derivatives of furan compounds reveal their efficacy in inhibiting cancer cell lines, indicating the potential for similar structures in cancer research (Gomez-Monterrey et al., 2011).
Material Science and Technology
- Dye-Sensitized Solar Cells : Furan derivatives are utilized in dye-sensitized solar cells, with specific linkers showing enhanced efficiency, suggesting a role for similar compounds in renewable energy technologies (Kim et al., 2011).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c20-16-6-2-1-5-14(16)9-10-19(22)21-13-15(17-7-3-11-23-17)18-8-4-12-24-18/h1-8,11-12,15H,9-10,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDECJFQPFVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

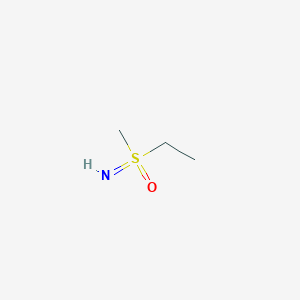
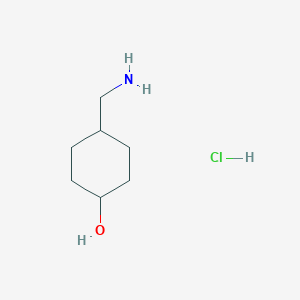
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
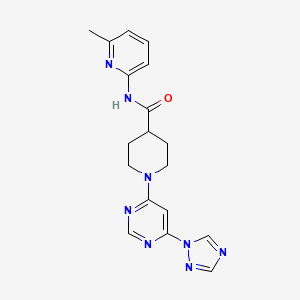
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
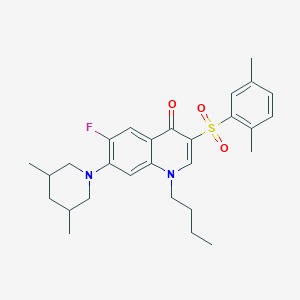
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2822940.png)
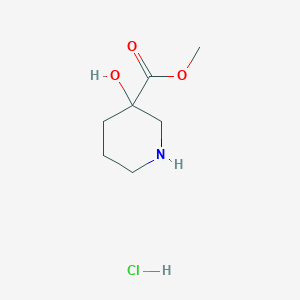
![1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2822943.png)
